Calcium borate

Thermal Stability Flame Retardancy Polymer Processing

Calcium borate (CAS 12007-56-6), sourced primarily from mineral colemanite, is a halogen-free flame-retardant synergist with a thermal decomposition onset ~110°C higher than hydrated zinc borate, enabling defect-free processing in polymers like PA 6,6 and PBT above 290°C. It cuts peak heat release by 31.5% and smoke by 27% in PE when paired with magnesium hydroxide, meeting IEC 60332/EN 50267 targets. Industrial grades (≥98% purity) are available for flame-retardant, anti-wear, and corrosion-inhibiting applications. Request a quote for bulk mineral-based calcium borate today.

Molecular Formula B2Ca3O6
Molecular Weight 237.9 g/mol
CAS No. 12007-56-6
Cat. No. B224712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium borate
CAS12007-56-6
Synonymscalcium borate
calcium borate (H3BO3)
calcium borate (HBO2)
Molecular FormulaB2Ca3O6
Molecular Weight237.9 g/mol
Structural Identifiers
SMILESB([O-])([O-])[O-].B([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2]
InChIInChI=1S/2BO3.3Ca/c2*2-1(3)4;;;/q2*-3;3*+2
InChIKeyVLCLHFYFMCKBRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Borate CAS 12007-56-6: A Multi-Functional Inorganic Borate for Flame Retardancy, Lubrication, and Corrosion Control


Calcium borate (CAS 12007-56-6), commonly referenced as calcium tetraborate or pyroborate with the molecular formula CaB₄O₇, is an inorganic borate salt that encompasses several naturally occurring mineral forms, most notably colemanite (Ca₂B₆O₁₁·5H₂O) [1]. It functions as a halogen-free flame-retardant synergist, an anti-wear lubricant additive, and a corrosion-inhibiting pigment across polymer compounding, lubricant formulation, and protective coatings industries [2]. Unlike synthetic boron compounds, many calcium borate grades are derived directly from beneficiated mineral ores, which has implications for both cost structure and thermal performance profiles during high-temperature processing.

Why Calcium Borate Cannot Be Interchanged Indiscriminately with Other Inorganic Borates in Fire-Safety-Critical Formulations


Not all borate flame retardants are functionally equivalent, and the common assumption that any borate can replace another in a formulation can lead to catastrophic fire-performance or processing failures. A comparative study on flexible PVC demonstrated that while zinc borate exhibited a strong synergistic flame-retardant effect with antimony oxide, calcium borate—with or without antimony oxide—had little or no effect on flame retardancy in the same polymer system [1]. Conversely, in polypropylene, colemanite (hydrated calcium borate) and zinc borate delivered nearly identical limiting oxygen index (LOI) improvements and both achieved a UL-94 V-0 rating, yet the two borates operate through distinct dehydration and char-forming pathways that differ in onset temperature and residue morphology [2]. These findings underscore that borate selection must be guided by polymer matrix, processing temperature window, and the required balance of flame retardancy, smoke suppression, and thermal stability, rather than by generic in-class substitution.

Quantitative Evidence Guide: Calcium Borate vs. Principal Comparators Across Flame Retardancy, Thermal Stability, Lubrication, and Procurement Economics


Thermal Decomposition Onset: Calcium Borate Outperforms Common Hydrated Zinc Borate by ~110 °C

The primary industrially used hydrated zinc borate (2ZnO·3B₂O₃·3.5H₂O) undergoes dehydration at approximately 290 °C, which restricts its application in polymers processed above this temperature [1]. In contrast, colemanite (CaB₃O₄(OH)₃·H₂O), the most commercially significant hydrated calcium borate mineral, displays a sharp thermogravimetric mass loss at 400.9 °C when heated at 10 °C/min under nitrogen, indicating a substantially higher thermal decomposition threshold [2]. This ~110 °C differential directly expands the usable processing window.

Thermal Stability Flame Retardancy Polymer Processing

Head-to-Head Flame Retardancy in Polypropylene: Colemanite Matches Zinc Borate on LOI and UL-94 at Equivalent Loading

In a direct comparative study using melt-blended polypropylene (PP) composites containing melamine-coated ammonium polyphosphate (APP-102) and melamine cyanurate (MCA), the addition of 2.0 wt% colemanite (CB) or 2.0 wt% zinc borate (ZB) was evaluated. Both borates elevated the limiting oxygen index (LOI) and raised the UL-94 rating from V-2 to V-0, with CB reaching an LOI of 27.6% and ZB reaching 27.7%, an insignificant difference within experimental error [1]. Both additives also promoted a continuous, compact char layer and did not degrade tensile or flexural moduli.

Flame Retardancy Polypropylene UL-94 LOI

Smoke Suppression Synergy in Polyethylene: Calcium Borate in MH/MQ System Cuts Smoke Production by 27% and Peak Heat Release by 31.5%

A ternary flame-retardant system composed of magnesium hydroxide modified with MQ silicone resin and supplemented with calcium borate (PE/MH/MQ@CaBO, 70/28/2 wt%) achieved a limiting oxygen index of 27.1%—a 55.7% improvement over neat PE [1]. Cone calorimetry revealed that the peak heat release rate (PHRR) was reduced by 31.5% to 266 kW/m² and total smoke production over 600 s (TSP₆₀₀ₛ) was lowered by 27% to 3.5 m², attributed to the formation of a continuous, dense char layer.

Smoke Suppression Polyethylene Magnesium Hydroxide Flame Retardancy

Nano-Calcium Borate Additives Reduce Friction by 48.7% and Increase Load Capacity by 79.6% in Base Oil

Calcium borate (CB) nanoparticles in-situ grown onto cellulose acetate-laurate (CAL) template were evaluated as lubricant additives in poly-alpha-olefin (PAO) base oil using a four-ball tribotester under a 490 N load. At 0.6 wt% concentration, the CB/CAL nanocomposite reduced the average wear scar diameter (WSD) by 25.9%, lowered the coefficient of friction (COF) by 48.7%, and increased the maximum non-seizure load (P_B) by 79.6% compared to unadditized PAO [1]. The mechanism involves the formation of a protective tribofilm without reliance on sulfur- or phosphorus-containing chemistries.

Lubricant Additives Anti-Wear Extreme Pressure Tribology

Procurement-Driven Formulation Economics: Calcium Borate Displaces 50–80% of Synthetic Zinc Borate While Maintaining Performance

Multiple industrial suppliers of mineral-based calcium borate report that the compound can directly substitute for 50–80% of the synthetic zinc borate content in plastics, rubber, and coating formulations without observable loss of flame-retardant or smoke-suppressant performance [1]. This partial replacement leverages the lower raw-material and processing cost of naturally derived colemanite relative to synthetic zinc borate, which requires controlled chemical precipitation and often carries a price premium. While quantitative cost-per-kilogram data are proprietary, the 50–80% displacement range is consistently cited in technical datasheets as a formulating guideline.

Cost Optimization Zinc Borate Replacement Flame Retardant Formulation Economics

High-Yield Application Scenarios for Calcium Borate Based on Verified Differential Performance


Halogen-Free Flame-Retardant Cable Sheathing and Automotive Wire Insulation

The demonstrated synergy between calcium borate and magnesium hydroxide in reducing smoke production by 27% and peak heat release rate by 31.5% in polyethylene [1] makes this borate an ideal co-additive for halogen-free, low-smoke cable jackets. Formulators can achieve IEC 60332 and EN 50267 fire-performance targets while maintaining low acid-gas emission and smoke density.

High-Temperature Engineering Thermoplastic Compounding (Polyamides and Polyesters)

With a thermal decomposition onset ~110 °C higher than the most common hydrated zinc borate, colemanite-based calcium borate is suited for polymers processed above 290 °C, such as polyamide 6,6 or PBT [1][2]. It avoids the pre-dehydration foaming and surface defects that limit conventional zinc borate in these matrices.

Zinc-Free and Low-SAPS Industrial Lubricant and Grease Formulations

Nano-calcium borate additives have been shown to reduce friction by nearly 49% and increase load-carrying capacity by 80% in base oil [1], offering a pathway to zinc-free anti-wear packages that meet emerging low-SAPS (sulfated ash, phosphorus, sulfur) specifications for heavy-duty diesel engine oils and environmentally acceptable lubricants.

Cost-Optimized Halogen-Free Flame-Retardant Polyolefin Compounds

Where zinc borate is used as a flame-retardant synergist in polyolefins, procurement teams can evaluate the replacement of 50–80% of the zinc borate fraction with mineral calcium borate [1]. This partially decouples formulation cost from synthetic zinc borate price volatility while preserving the UL-94 and LOI performance documented in PP [2].

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